molecular formula C9H17Cl2N3O B2794004 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride CAS No. 2225142-02-7

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride

Cat. No.: B2794004
CAS No.: 2225142-02-7
M. Wt: 254.16
InChI Key: PXCMKGYNWZZKQQ-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H15N3O2ClH It is a derivative of piperidine and pyrazole, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole compounds. One common method includes the alkylation of piperidin-4-ol with 1H-pyrazole-3-methanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.

Scientific Research Applications

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride
  • 4-(1H-Pyrazol-3-yl)piperidin-4-ol
  • 4-(1H-Pyrazol-3-yl)methylpiperidine

Uniqueness

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its binding affinity and specificity for certain targets. This makes it a valuable compound for research into new therapeutic agents and chemical processes.

Properties

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMKGYNWZZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=NN2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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